Tetramethylenedisulfotetramine

Toxicology Lethality Convulsant

Sourcing a GABA-A antagonist with the persistence and potency to model pharmaco-resistant status epilepticus (SE) is a significant challenge. Tetramethylenedisulfotetramine (TETS) offers a definitive solution, providing a tool that induces seizures refractory to standard-of-care benzodiazepines. - Induces a robust, drug-resistant SE model due to unique selectivity for α2β3γ2 and α6β3γ2 GABA-A receptor subtypes. - Enables long-term toxicodynamic studies without metabolic interference, thanks to its non-metabolizable nature and prolonged serum half-life (constant 1.6 µM for 48 h). - Serves as a critical benchmark for developing detection methods (GC-MS, immunoassays) for this priority chemical threat agent.

Molecular Formula C4H8N4O4S2
Molecular Weight 240.3 g/mol
CAS No. 199488-98-7
Cat. No. B181443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylenedisulfotetramine
CAS199488-98-7
Synonymsdisulfotetraazaadamantane
DSTA
tetramethylenedisulfotetramine
tetramethylenedisulphotetramine
tetramine
Molecular FormulaC4H8N4O4S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1N2CN3CN(S2(=O)=O)CN1S3(=O)=O
InChIInChI=1S/C4H8N4O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h1-4H2
InChIKeyAGGKEGLBGGJEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TETS: Potent GABA-A Antagonist Rodenticide


Tetramethylenedisulfotetramine (TETS, also known as tetramine) is a synthetic polyhedral organic compound [1]. It functions as a potent, non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor chloride channel [2]. This mechanism induces excessive neuronal excitation, leading to convulsive seizures and lethality [3]. TETS was originally developed and used as a rodenticide due to its extreme toxicity to mammals, but it has been banned worldwide due to the high risk of human poisonings [1][2]. Despite the ban, it remains a chemical threat agent of concern due to its clandestine availability and potential for misuse [3].

Target GABA-A receptor (non-competitive antagonist, reported subtype selectivity)
Model Fit Seizure/convulsant models, neurotoxicity screening, chemical threat agent research
Research Context Status epilepticus induction, kindling resistance, toxicokinetic persistence studies

TETS: Irreplaceable GABA-A Antagonist


While several compounds act as GABA-A receptor antagonists, Tetramethylenedisulfotetramine (TETS) is not functionally interchangeable with its closest analogs. Despite sharing a molecular target, TETS exhibits a unique toxicological profile characterized by an exceptionally high lethal potency, profound metabolic stability and persistence *in vivo*, and a distinct GABA-A receptor subtype selectivity [1][2]. These factors combine to produce a severe and often refractory convulsant syndrome that is not observed with other GABAergic convulsants [2]. Attempting to substitute TETS with a compound like picrotoxinin or pentylenetetrazol (PTZ) would result in a significantly different—and likely less persistent and lethal—toxicodynamic and toxicokinetic outcome, invalidating any direct extrapolation of data between them [1].

1 Lethal potency mismatch: TETS shows reported 100‑fold higher lethality than picrotoxinin; direct replacement would severely alter experimental safety and dosing design.
2 Metabolic persistence gap: Unlike rapidly cleared comparators (picrotoxinin, PTZ), TETS persists with minimal metabolism for days, making toxicity duration and clearance profiles non‑transferable.
3 Receptor subtype selectivity: TETS differentially targets α2/α6β3γ2 GABA-A receptors; broad‑spectrum antagonists (picrotoxinin, PTZ) cannot replicate this pharmacological fingerprint, limiting direct extrapolation.

TETS: Quantitative Differentiation


Lethal Potency vs. Picrotoxinin

Tetramethylenedisulfotetramine (TETS) demonstrates a significantly higher lethal potency compared to picrotoxinin, a structurally distinct GABA-A antagonist. In a direct head-to-head comparison in mice, TETS was found to be approximately 100 times more lethal than picrotoxin [1].

Lethal Potency vs. Picrotoxinin
Head-to-head
~100‑fold higher lethality for TETS
Reported lethal potency ranking informs safety protocol design.
Mice; comparative toxicokinetics study.
Toxicology Lethality Convulsant

Lower Seizure Threshold vs. PTZ

The convulsant potency of TETS is also distinguished by a lower threshold for seizure induction compared to other GABA-A antagonists. In larval zebrafish, a model for neurotoxicology screening, significantly less TETS was required to trigger seizure-like behavior than either pentylenetetrazol (PTZ) or picrotoxin (PTX) [1].

Seizure Threshold vs. PTZ
Head-to-head
Significantly lower concentration required for TETS
Supports seizure induction model sensitivity ranking.
Larval zebrafish model; comparison with PTZ and picrotoxin.
Seizure Neurotoxicology Convulsant

In Vivo Persistence vs. Picrotoxinin

Unlike picrotoxinin, which is rapidly hydrolyzed and cleared (brain/plasma ratio ~0.3), TETS demonstrates exceptional metabolic stability and in vivo persistence. TETS is not metabolized by liver microsomes, and serum levels remained constant at ~1.6 µM for 48 hours post-administration before declining slowly over 10 days [1].

In Vivo Persistence vs. Picrotoxinin
Head-to-head
TETS serum ~1.6 µM constant for 48 h; not metabolized by liver microsomes
Prolonged persistence dictates extended observation windows.
Mice; LC/MS and GC/MS after IP administration.
Toxicokinetics Metabolism Persistence

GABA-A Subtype Selectivity

In contrast to the broad-spectrum GABA-A antagonist picrotoxinin, TETS exhibits a distinct and quantifiable subtype selectivity. Using whole-cell patch-clamp on recombinantly expressed receptors, TETS showed the highest activity at α2β3γ2 (IC50 480 nM) and α6β3γ2 (IC50 400 nM) receptors, with reduced sensitivity for receptors containing β1 or β2 subunits [1].

GABA-A Subtype Selectivity
Head-to-head
α2β3γ2 IC₅₀ 480 nM | α6β3γ2 IC₅₀ 400 nM
10‑fold difference over α1β2γ2
Subtype‑selective fingerprint enables targeted receptor studies.
Whole‑cell patch‑clamp on recombinant human receptors.
GABA-A Receptor Subtype Selectivity Pharmacology

Kindling Resistance vs. PTZ

Repeated sublethal doses of TETS fail to induce a kindling effect, which is a progressive and persistent enhancement of seizure susceptibility. This contrasts sharply with the observed response to pentylenetetrazol (PTZ), a classical chemical kindling agent [1].

Kindling Resistance vs. PTZ
Head-to-head
No kindling induction with repeated sublethal TETS doses
Absence of kindling distinguishes epileptogenic potential.
Mice; repeated doses at 2, 24, 48 h intervals.
Epileptogenesis Kindling Seizure

TETS Research Applications


Refractory Status Epilepticus Models

Given its exceptional *in vivo* persistence and high lethality, TETS is a valuable tool for inducing a robust and pharmaco-resistant model of status epilepticus (SE) [1]. Unlike seizures induced by pentylenetetrazol or picrotoxin, the TETS-induced syndrome is notably more difficult to terminate with standard-of-care benzodiazepines [2]. This makes it a critical compound for testing novel anticonvulsant therapies and countermeasures designed for chemical threat agents [3].

Selective α2/α6 GABA-A Modulation

The unique pharmacological fingerprint of TETS, which demonstrates clear selectivity for α2β3γ2 and α6β3γ2 GABA-A receptor subtypes over those containing β1 or β2 subunits [4], makes it an essential pharmacological tool. Researchers can use TETS to probe the specific physiological roles of these receptor subtypes in native tissues or *in vivo*, a task not possible with non-selective GABA-A antagonists like picrotoxinin [4].

Toxicokinetic Persistence and Bioaccumulation

For toxicologists and bioanalytical chemists, TETS serves as a benchmark compound for studying extreme metabolic stability and long-term tissue persistence. Its non-metabolizable nature and prolonged serum half-life (constant 1.6 µM for 48 h) provide a unique *in vivo* system for tracking the toxicodynamics of a small molecule over extended periods without the confounding variable of rapid clearance or metabolite formation [1].

Environmental and Forensic Detection

Due to its status as a banned chemical threat agent and its involvement in numerous poisonings, TETS is a priority analyte for detection and monitoring. Its chemical stability and unique structure drive the development and validation of analytical methods, such as GC-MS and immunoassays, for quantifying trace levels in biological matrices (blood, urine) and environmental samples [5][6].

Application
Selection Property
Validation Focus
Refractory status epilepticus models
Convulsant potency and in vivo persistence
Benzodiazepine resistance; novel anticonvulsant countermeasure testing
Selective α2/α6 GABA-A modulation
Subtype selectivity profile (α2β3γ2 / α6β3γ2)
Physiological role probing of α2/α6‑containing receptors in native tissues
Toxicokinetic persistence and bioaccumulation
Extreme metabolic stability and prolonged serum half‑life
Long‑term tissue distribution and toxicodynamic time‑course studies
Environmental and forensic detection
Chemical stability and unique structure
Method development for trace quantification in biological and environmental matrices

Technical Documentation Hub

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52 linked technical documents
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